![molecular formula C15H18N6O B2997705 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034343-51-4](/img/structure/B2997705.png)

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

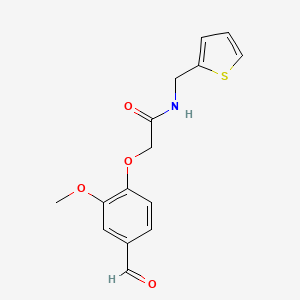

Beschreibung

Molecular Structure Analysis

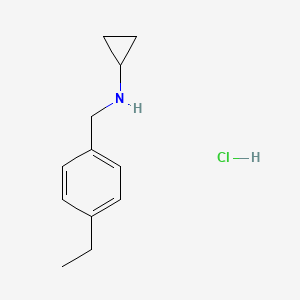

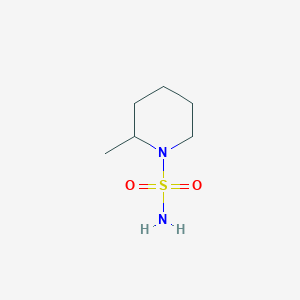

The molecular formula of this compound is C17H19N5O2. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 372.5 g/mol. It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. The compound has a melting point of 153-154°C and a boiling point of 654.8°C at 760 mmHg.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry. Their high chemical stability makes them resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and hydrogen bonding ability .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes and a fluorescence microscope .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Wirkmechanismus

Target of Action

The compound, also known as N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide, is a derivative of 1,2,3-triazole . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

The triazole ring in the compound has two hydrogen bond acceptors and is capable of interacting with its biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This interaction can lead to changes in the function of the target molecules, potentially altering cellular processes.

Biochemical Pathways

Triazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The triazole ring is known to exhibit better chemical stability in biological environments, which could potentially improve the compound’s pharmacokinetic properties .

Result of Action

Given the broad biological activities of triazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the triazole ring is known to be stable under various conditions, including acidic and basic environments . This suggests that the compound could maintain its activity under a range of environmental conditions.

Safety and Hazards

As a synthetic cannabinoid, this compound is designed for scientific research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken during its synthesis and use.

Zukünftige Richtungen

Given the notable therapeutic importance of triazoles, there is significant interest in the scientific community in developing novel medicines based on these compounds . Their stability, ability to engage in various types of bonding, and enhanced biocompatibility make them promising candidates for future drug development .

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-10(2)14(8-21-18-5-6-19-21)20-15(22)11-3-4-12-13(7-11)17-9-16-12/h3-7,9-10,14H,8H2,1-2H3,(H,16,17)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXFQYRICXDZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(C=C2)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)

![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)